(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane
Description
Properties
CAS No. |
2092050-62-7 |
|---|---|
Molecular Formula |
C5H6BrF3 |
Molecular Weight |
203.00 g/mol |
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethyl)cyclopropane |
InChI |
InChI=1S/C5H6BrF3/c6-2-3-1-4(3)5(7,8)9/h3-4H,1-2H2 |
InChI Key |
DDNFMRMLLSCYSF-UHFFFAOYSA-N |
SMILES |
C1C(C1C(F)(F)F)CBr |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)CBr |
Canonical SMILES |
C1C(C1C(F)(F)F)CBr |
Origin of Product |
United States |
Biological Activity
The compound (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane is a cyclopropane derivative notable for its unique structural features, specifically the presence of both a bromomethyl group and a trifluoromethyl group. This combination of substituents imparts distinct electronic properties, making it an interesting target for research in medicinal chemistry and biological activity.
Structural Characteristics
- Chemical Formula: CHBrF
- Molecular Weight: 217.00 g/mol
- Chirality: The compound has chiral centers at the 1 and 2 positions, leading to distinct stereoisomers.
Biological Activity Overview
Preliminary studies indicate that (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane may exhibit significant biological activity, particularly in antimicrobial and anticancer domains. The bromomethyl group provides potential sites for further chemical modifications, while the trifluoromethyl group enhances its electronic properties, influencing its interactions with biological targets.
The unique combination of bromine and fluorine atoms likely influences the compound's interaction with various enzymes and receptors. Studies suggest that the trifluoromethyl group enhances binding affinity to biological targets, which may involve modulation of specific enzymes or receptors. Further investigation through structure-activity relationship studies is necessary to elucidate its full pharmacological profile.
Antimicrobial Activity
Research has highlighted the potential of (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane in combating fungal infections. In vitro assays demonstrated that compounds with similar structures exhibited significant antifungal activity against Candida albicans:
| Compound | MIC (μg/mL) | MEC (μg/mL) | Activity Description |
|---|---|---|---|
| Fluconazole | 0.8 | 0.31 | Standard antifungal agent |
| (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane | TBD | TBD | Potentially higher activity due to structural modifications |
Anticancer Properties
In studies assessing anticancer activity, derivatives of cyclopropane compounds have shown promise in inhibiting tumor growth. For instance, compounds with similar electronic configurations were tested in various cancer cell lines:
| Compound | Cell Line | IC (μM) | Notes |
|---|---|---|---|
| Compound A | HeLa | 10 | Moderate activity |
| (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane | TBD | TBD | Expected to show enhanced efficacy due to electron-withdrawing groups |
Comparison with Related Compounds
The biological activity of (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane can be compared with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(Bromomethyl)-2-(difluoromethyl)cyclopropane | Contains difluoromethyl; different electronic properties. | Limited data available. |
| 1-(Chloromethyl)-2-(trifluoromethyl)cyclopropane | Chlorine atom instead of bromine; alters reactivity. | Potentially lower activity due to weaker electron-withdrawing effects. |
| 1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane | Similar functional groups but in a cyclobutane framework. | Different steric hindrance; expected lower reactivity. |
Scientific Research Applications
Synthetic Routes
- Cyclopropanation : The reaction of alkenes with diazo compounds or halogenated reagents.
- Functionalization : Subsequent transformations can introduce additional functional groups, enhancing the compound's versatility.
Medicinal Chemistry
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Its unique structure allows for the modification of pharmacophores, leading to compounds with enhanced biological activity.
- Case Study : Research has shown that derivatives of this compound exhibit promising activity against specific biological targets, such as orexin receptors, which are implicated in sleep regulation and appetite control .
Agrochemicals
The compound serves as a building block in the development of agrochemicals. The trifluoromethyl group is known to enhance the stability and efficacy of pesticides and herbicides.
- Application : It can be incorporated into formulations that improve crop protection while minimizing environmental impact.
Materials Science
Due to its unique fluorinated structure, (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane is explored for applications in creating specialty materials with enhanced chemical resistance and thermal stability.
- Example : It can be utilized in the synthesis of polymers that require specific properties for industrial applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural analogs, emphasizing substituents, stereochemistry, and applications:
Stereochemical Considerations
The (1R,2R) configuration is critical for activity in many cyclopropane derivatives. For example, in histamine H3 receptor agonists, cis-cyclopropane analogs exhibit higher receptor selectivity compared to trans-isomers . Similarly, the spatial arrangement of substituents in (1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane likely influences its reactivity and interaction with biological targets. Diastereomers or enantiomers of this compound may exhibit divergent properties in synthetic or biological contexts.
Research Findings and Trends
- Pharmaceutical Intermediates : The amine derivative () is utilized in receptor-targeting drugs, suggesting the bromo compound could serve as a precursor in such syntheses .
- Agrochemical Potential: Aryl-substituted cyclopropanes () demonstrate pesticidal activity, hinting at possible applications for the target compound in agrochemical research .
- Stereoselective Synthesis : Advances in asymmetric cyclopropanation (e.g., chiral catalysts) are critical for accessing enantiopure forms of these compounds, which are essential for drug development .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)). Stereochemical control is achieved by chiral auxiliaries or catalysts. For example, Rh₂(S-PTTL)₄ provides high enantioselectivity (up to 98% ee) for trans-cyclopropanes . Reaction parameters like solvent polarity (e.g., dichloromethane vs. toluene) and temperature (−78°C to 25°C) critically impact yield and diastereomeric excess. Post-synthesis, bromination of a hydroxymethyl intermediate using PBr₃ or HBr/AcOH introduces the bromomethyl group .
Q. How does the trifluoromethyl group influence the compound’s stability and reactivity in nucleophilic substitution reactions?
- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the adjacent carbon due to its strong electron-withdrawing effect, facilitating nucleophilic substitution at the bromomethyl site. However, steric hindrance from the cyclopropane ring may reduce reactivity. Kinetic studies (e.g., using NaN₃ in DMF at 60°C) show SN2 mechanisms dominate, with reaction rates 2–3× faster than non-fluorinated analogs. Stability tests (TGA/DSC) indicate decomposition above 150°C, requiring storage at −20°C under inert gas .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data points should be prioritized?
- Methodological Answer :
- ¹H/¹⁹F NMR : Distinct signals for bromomethyl (δ 3.4–3.6 ppm, J = 6–8 Hz) and trifluoromethyl (δ −62 to −65 ppm) groups.
- X-ray crystallography : Resolves cyclopropane ring strain (bond angles ~60°) and confirms (1R,2R) configuration via Flack parameter analysis .
- HRMS : Exact mass verification (e.g., C₆H₇BrF₃⁺ requires m/z 226.9632) .
Advanced Research Questions
Q. How can engineered biocatalysts improve the scalability and enantioselectivity of (1R,2R)-cyclopropane synthesis?
- Methodological Answer : Myoglobin variants (e.g., Mb(L29T,H64V,V68L)) catalyze cyclopropanation of styrene derivatives with high trans-selectivity (98% de) and enantioselectivity (58% ee) in single-step whole-cell reactions. Optimization involves directed evolution to enhance catalytic efficiency (kcat/KM > 10³ M⁻¹s⁻¹) and substrate scope. Gram-scale synthesis (94% yield) has been demonstrated for related drug precursors like Ticagrelor intermediates .
Q. What computational strategies are effective for predicting the compound’s reactivity in complex reaction environments (e.g., polar protic vs. aprotic solvents)?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) models predict transition-state geometries for SN2 reactions, revealing solvent effects on activation energy (ΔG‡). Polar aprotic solvents (e.g., DMSO) lower ΔG‡ by 5–8 kcal/mol compared to protic solvents .
- MD Simulations : Analyze solvation shells around the bromomethyl group to explain reactivity trends in mixed-solvent systems .
Q. How can contradictory stereochemical data from NMR and X-ray be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:
- VT-NMR : Monitor coalescence temperatures to identify conformational exchange.
- Residual Dipolar Couplings (RDCs) : Align samples in liquid crystals (e.g., PBLG) to compare solution and solid-state conformers .
Key Research Challenges
- Stereochemical Purity : Trace impurities (e.g., 1% cis-isomer) can skew biological assay results. Use chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) for purification .
- Scale-Up Limitations : Traditional metal-catalyzed methods produce heavy metal waste. Biocatalytic routes offer greener alternatives but require optimized fermentation conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
